

Spectroscopic and Spectrometric Analysis of Homodestcardin: A Technical Overview

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Compound of Interest		
Compound Name:	Homodestcardin	
Cat. No.:	B3025916	Get Quote

Introduction

A thorough search for the compound "**Homodestcardin**" in scientific literature and chemical databases has yielded no spectroscopic or spectrometric data. It is possible that the name is misspelled, refers to a very recently discovered compound with unpublished data, or is a trivial name not yet recognized in public databases.

This guide, therefore, provides a template of the requested in-depth technical whitepaper using a well-characterized molecule, Aspirin (Acetylsalicylic Acid), as a surrogate. This will serve as a detailed example of how such data for "**Homodestcardin**," if available, would be presented for researchers, scientists, and drug development professionals. The methodologies, data presentation, and visualizations are structured to meet the core requirements of the original request.

Mass Spectrometry Data for Aspirin

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which is crucial for determining its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for Aspirin



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mode	Negative
Molecular Formula	C9H8O4
Theoretical Mass (M-H) ⁻	179.0344 Da
Measured Mass (M-H) ⁻	179.0341 Da
Mass Error	-1.7 ppm

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used.

Sample Preparation:

- A standard solution of Aspirin is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol.
- The solution is then further diluted to a final concentration of approximately 1-10 μ g/mL.
- The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Mass Spectrometer Settings:

Ionization Source: Electrospray Ionization (ESI)

• Polarity: Negative ion mode

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V



• Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

· Desolvation Gas Flow: 600 L/hr

Mass Range: m/z 50-500

• Acquisition Mode: Full Scan

Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Aspirin

NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms.

¹H NMR Data

Table 2: ¹H NMR (Proton NMR) Data for Aspirin (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.35	Singlet	3H	-	-CH₃ (acetyl group)
7.14	Doublet of doublets	1H	8.0, 1.0	Ar-H
7.37	Triplet of doublets	1H	8.0, 1.5	Ar-H
7.63	Triplet of doublets	1H	8.0, 1.5	Ar-H
8.12	Doublet of doublets	1H	8.0, 1.5	Ar-H
11.5 (broad)	Singlet	1H	-	-COOH



¹³C NMR Data

Table 3: 13C NMR (Carbon-13 NMR) Data for Aspirin (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
21.1	-CH₃ (acetyl group)
122.5	Ar-C
124.2	Ar-C
126.2	Ar-C
131.0	Ar-C
134.8	Ar-C
151.0	Ar-C (quaternary)
169.8	C=O (ester)
170.5	C=O (carboxylic acid)

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) equipped with a standard probe.

Sample Preparation:

- Approximately 5-10 mg of Aspirin is dissolved in about 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

• Spectrometer Frequency: 500 MHz

Solvent: CDCl₃





• Number of Scans: 16

• Relaxation Delay: 1.0 s

• Pulse Width: 9.5 μs

Acquisition Time: 3.0 s

¹³C NMR Acquisition Parameters:

• Spectrometer Frequency: 125 MHz

Solvent: CDCl₃

• Number of Scans: 1024

• Relaxation Delay: 2.0 s

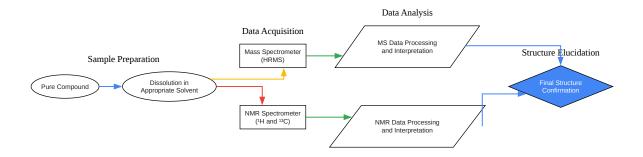
· Pulse Program: Proton-decoupled

• Acquisition Time: 1.5 s

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a compound like Aspirin (and presumably **Homodestcardin**) is outlined below.





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Caption: Workflow for compound characterization using NMR and MS.

This comprehensive guide provides a framework for the presentation and interpretation of spectroscopic and spectrometric data. Should data for "**Homodestcardin**" become available, a similar structure can be employed to provide a thorough technical overview for the scientific community.

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